Cas no 81110-69-2 (Deacetyl Racecadotril)

Deacetyl Racecadotril is a metabolite of Racecadotril, an enkephalinase inhibitor used in the management of acute diarrhea. Its primary mechanism involves the selective inhibition of enkephalinase, thereby prolonging the action of endogenous enkephalins in the gastrointestinal tract. This results in reduced intestinal hypersecretion without affecting motility. Deacetyl Racecadotril offers advantages such as targeted action, minimal systemic absorption, and a favorable safety profile with fewer side effects compared to traditional antidiarrheal agents. It is particularly useful in pediatric and adult populations due to its efficacy and tolerability. The compound is often employed in clinical settings where rapid symptom relief and physiological normalization are prioritized.
Deacetyl Racecadotril structure
Deacetyl Racecadotril structure
Product name:Deacetyl Racecadotril
CAS No:81110-69-2
MF:C19H21NO3S
MW:343.439944028854
CID:2084996
PubChem ID:15003871

Deacetyl Racecadotril Chemical and Physical Properties

Names and Identifiers

    • Deacetyl Racecadotril
    • N-(2-mercaptomethyl-3-phenyl-1-oxopropyl)-glycine benzyl ester
    • Benzyl [[(2RS)-2-benzyl-3-sulfanylpropanoyl]amino]acetate
    • N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine phenylmethyl ester (ACI)
    • Benzyl (((2RS)-2-benzyl-3-sulfanylpropanoyl)amino)acetate
    • 2TPS4YR8V8
    • Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
    • n-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]glycine phenylmethyl ester
    • 81110-69-2
    • UNII-2TPS4YR8V8
    • Racecadotril impurity G [EP]
    • BENZYL 2-(2-BENZYL-3-SULFANYLPROPANAMIDO)ACETATE
    • benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
    • N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine phenylmethyl ester; Benzyl [[(2RS)-2-Benzyl-3-sulfanylpropanoyl]amino]acetate
    • SCHEMBL9096963
    • Glycine, N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-, phenylmethyl ester
    • RACECADOTRIL IMPURITY G [EP IMPURITY]
    • Inchi: 1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
    • InChI Key: LFABBWTUJCBFQG-UHFFFAOYSA-N
    • SMILES: O=C(CNC(C(CC1C=CC=CC=1)CS)=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 343.12421471g/mol
  • Monoisotopic Mass: 343.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 56.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 535.7±50.0 °C at 760 mmHg
  • Flash Point: 277.8±30.1 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Deacetyl Racecadotril Security Information

Deacetyl Racecadotril Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D198995-50mg
Deacetyl Racecadotril
81110-69-2
50mg
$1487.00 2023-05-18
eNovation Chemicals LLC
Y1239416-25mg
Deacetyl Racecadotril
81110-69-2 95%
25mg
$935 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000898-15mg
Deacetyl Racecadotril
81110-69-2
15mg
¥1286.84 2025-01-11
eNovation Chemicals LLC
Y1239416-50mg
Deacetyl Racecadotril
81110-69-2 95%
50mg
$4170 2025-02-25
Ambeed
A919249-10mg
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
81110-69-2 95+%
10mg
$391.0 2023-05-18
Ambeed
A919249-50mg
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
81110-69-2 95+%
50mg
$1059.0 2025-02-21
Ambeed
A919249-25mg
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
81110-69-2 95+%
25mg
$662.0 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000898
81110-69-2
¥1544.34 2023-01-13
Aaron
AR00G5O6-25mg
Deacetyl Racecadotril
81110-69-2 95%
25mg
$2486.00 2025-02-12
Aaron
AR00G5O6-50mg
Deacetyl Racecadotril
81110-69-2 95%
50mg
$3973.00 2025-02-12

Deacetyl Racecadotril Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  1 h, cooled
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 30 min, rt
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol ;  rt
Reference
Synthesis of related substances of racecadotril
Hu, Changqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(7), 687-690

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol
Reference
Mixed-inhibitor-prodrug as a new approach toward systemically active inhibitors of enkephalin-degrading enzymes
Fournie-Zaluski, Marie Claude; et al, Journal of Medicinal Chemistry, 1992, 35(13), 2473-81

Production Method 3

Reaction Conditions
1.1 Reagents: Propylamine Catalysts: Tributylphosphine Solvents: Dichloromethane ;  18 h, rt
Reference
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3• and CF3- Reactivity
Jia, Hao; et al, Journal of the American Chemical Society, 2021, 143(20), 7623-7628

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Solvents: Methanol
Reference
Mixed-inhibitor-prodrug as a new approach toward systemically active inhibitors of enkephalin-degrading enzymes
Fournie-Zaluski, Marie Claude; et al, Journal of Medicinal Chemistry, 1992, 35(13), 2473-81

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 30 min, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  1 h, cooled
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 30 min, rt
3.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol ;  rt
Reference
Synthesis of related substances of racecadotril
Hu, Changqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(7), 687-690

Production Method 6

Reaction Conditions
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Methanol ;  rt
Reference
Synthesis of related substances of racecadotril
Hu, Changqing; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(7), 687-690

Deacetyl Racecadotril Raw materials

Deacetyl Racecadotril Preparation Products

Additional information on Deacetyl Racecadotril

Professional Introduction to Deacetyl Racecadotril (CAS No. 81110-69-2)

Deacetyl Racecadotril, a compound with the chemical identifier CAS No. 81110-69-2, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound is particularly noteworthy for its role in the development of novel therapeutic agents aimed at addressing complex physiological and metabolic disorders. The structure and functional properties of Deacetyl Racecadotril have been extensively studied, revealing its potential as a versatile intermediate in drug synthesis and as a lead compound for further medicinal chemistry exploration.

The chemical composition of Deacetyl Racecadotril is characterized by its precise molecular architecture, which includes specific functional groups that contribute to its biological activity. These functional groups are critical in determining the compound's interaction with biological targets, such as enzymes and receptors, thereby influencing its therapeutic efficacy. Recent studies have highlighted the importance of optimizing these structural features to enhance the compound's pharmacokinetic and pharmacodynamic profiles.

In the realm of pharmaceutical research, Deacetyl Racecadotril has garnered attention for its potential applications in the treatment of gastrointestinal disorders. Specifically, it has been investigated for its ability to modulate certain gastrointestinal peptides that play a key role in regulating digestive functions. This modulation is achieved through precise interactions with peptide receptors, leading to improved gastrointestinal motility and reduced symptoms associated with dyspepsia and other related conditions.

One of the most compelling aspects of Deacetyl Racecadotril is its synthetic versatility. Researchers have leveraged its chemical structure to develop novel derivatives with enhanced biological activity and improved pharmacological properties. These derivatives are being explored in preclinical studies to evaluate their potential as therapeutic agents for a variety of diseases. The ability to modify specific atoms or functional groups in the molecule allows for fine-tuning of its biological effects, making it a valuable scaffold for drug discovery.

Recent advancements in computational chemistry have further accelerated the development of Deacetyl Racecadotril-based compounds. High-throughput virtual screening techniques have enabled scientists to rapidly identify promising candidates for further optimization. These computational methods, combined with experimental validation, have significantly reduced the time and resources required to bring new drugs to market. This interdisciplinary approach has been instrumental in advancing the field of medicinal chemistry.

The pharmacological profile of Deacetyl Racecadotril has been thoroughly examined in both preclinical and clinical settings. Studies have demonstrated its safety profile and efficacy in treating gastrointestinal disorders. Patients who have participated in clinical trials have reported significant improvements in symptoms such as bloating, abdominal pain, and indigestion. These positive outcomes have bolstered interest in Deacetyl Racecadotril as a viable therapeutic option for patients suffering from these conditions.

Looking ahead, the future prospects for Deacetyl Racecadotril are promising. Ongoing research aims to expand its therapeutic applications beyond gastrointestinal disorders into other areas such as metabolic syndrome and neurodegenerative diseases. The compound's unique structural features make it an attractive candidate for developing drugs that target multiple disease pathways simultaneously. This multifunctional approach could lead to more comprehensive treatment strategies that address complex diseases more effectively.

The development of Deacetyl Racecadotril also underscores the importance of collaboration between academia and industry in advancing pharmaceutical innovation. Partnerships between researchers and pharmaceutical companies have facilitated rapid translation of laboratory findings into clinical applications. This collaborative effort has been crucial in bringing new drugs to market efficiently while ensuring high standards of safety and efficacy.

In conclusion, Deacetyl Racecadotril (CAS No. 81110-69-2) represents a significant contribution to the field of pharmaceutical chemistry and biomedicine. Its unique chemical structure, synthetic versatility, and promising pharmacological properties make it a valuable compound for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing complex diseases worldwide.

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Amadis Chemical Company Limited
(CAS:81110-69-2)Deacetyl Racecadotril
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Purity:99%
Quantity:50mg
Price ($):953.0